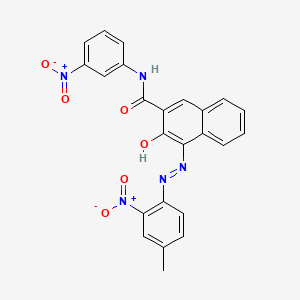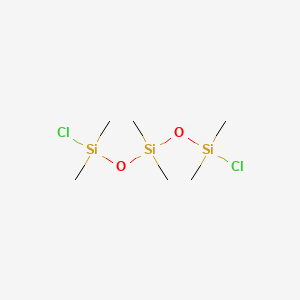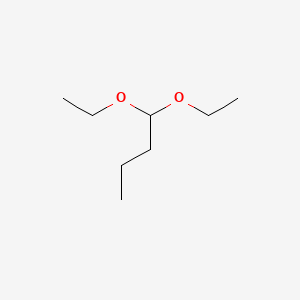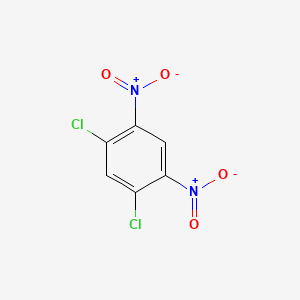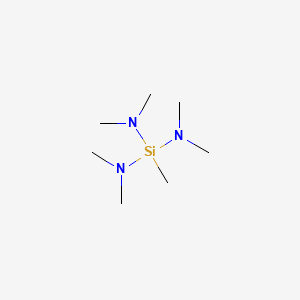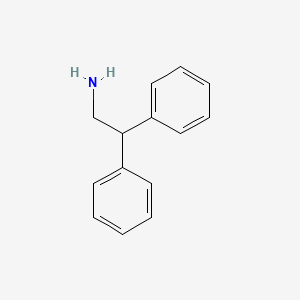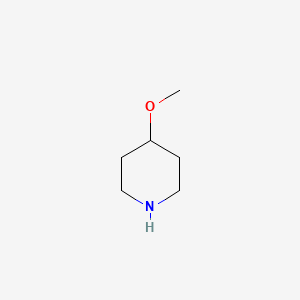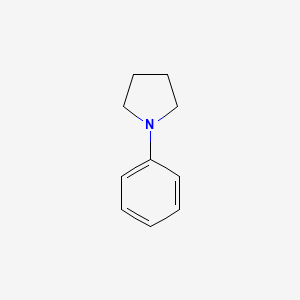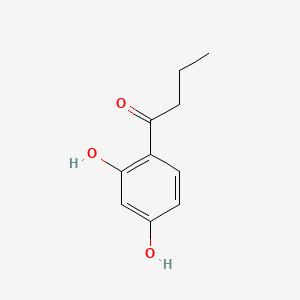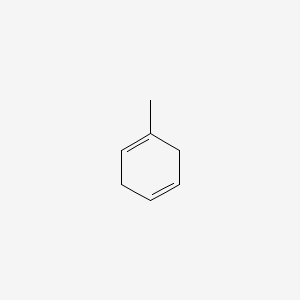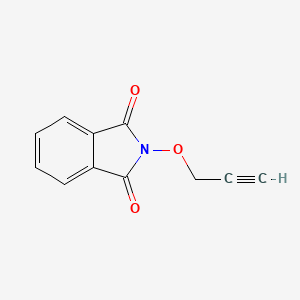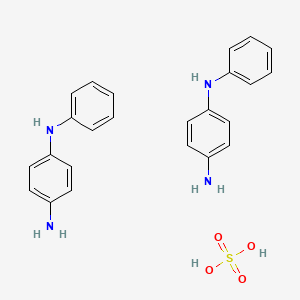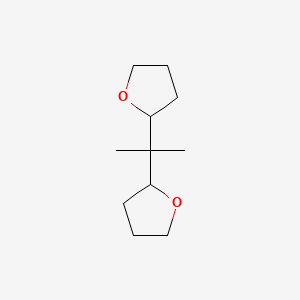
2,2-Di(2-tetrahydrofuryl)propan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,2-Di(2-tetrahydrofuryl)propane has found significant application as a rubber additive in the production of high vinyl content rubber for high-performance tires . It functions as an anionic polymerization catalyst modifier, allowing for the preparation of rubber with high vinyl content . The compound’s meso form is particularly effective in increasing the vinyl content of rubber compared to its racemic form .
Vorbereitungsmethoden
2,2-Di(2-tetrahydrofuryl)propane is synthesized via the hydrogenation of 2,2-di-2-furylpropane . The process involves vacuum distillation of 2,2-di-2-furylpropane, followed by hydrogenation in alcohol solvents using palladium on carbon or rhodium on carbon catalysts . The reaction typically occurs over a few hours at moderate temperatures and hydrogen pressures ranging from 100 to 800 psig .
Analyse Chemischer Reaktionen
2,2-Di(2-tetrahydrofuryl)propane primarily undergoes hydrogenation reactions. The hydrogenation of 2,2-di-2-furylpropane to form 2,2-Di(2-tetrahydrofuryl)propane is nearly quantitative when conducted in alcohol solvents with palladium or rhodium catalysts . The compound’s structure suggests it may exist as various stereoisomers depending on the orientation of the hydrogen atoms adjacent to the isopropylidene bridging unit .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
2,2-Di(2-tetrahydrofuryl)propane can be compared to other similar compounds such as 2,2-di-2-furylpropane, which is its precursor . While 2,2-di-2-furylpropane is a condensation product of furan and acetone, 2,2-Di(2-tetrahydrofuryl)propane is obtained through its hydrogenation . The unique aspect of 2,2-Di(2-tetrahydrofuryl)propane lies in its effectiveness as a rubber additive, particularly in its meso form, which significantly enhances the vinyl content of rubber .
Eigenschaften
CAS-Nummer |
89686-69-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane |
InChI |
InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
FZLHAQMQWDDWFI-UWVGGRQHSA-N |
SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
Isomerische SMILES |
CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2 |
Kanonische SMILES |
CC(C)(C1CCCO1)C2CCCO2 |
| 89686-69-1 | |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?
A: 2,2-Di(2-tetrahydrofuryl)propane acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


